(S)-1-Hexyn-3-OL

Description

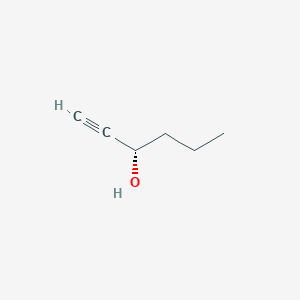

(S)-1-Hexyn-3-OL (CAS: 105-31-7) is a chiral secondary alcohol with a terminal alkyne group. Its molecular formula is C₆H₁₀O, and it has a molecular weight of 98.14 g/mol . The compound exists as a colorless to pale yellow liquid with a strong odor and is sparingly soluble in water but miscible with hydrocarbons, chlorinated solvents, ketones, and alcohols .

Properties

Molecular Formula |

C6H10O |

|---|---|

Molecular Weight |

98.14 g/mol |

IUPAC Name |

(3S)-hex-1-yn-3-ol |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3/t6-/m1/s1 |

InChI Key |

LTFTWJYRQNTCHI-ZCFIWIBFSA-N |

Isomeric SMILES |

CCC[C@@H](C#C)O |

Canonical SMILES |

CCCC(C#C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence

A novel, industrially economical method described in US Patent 4026954A outlines the following three-step process for synthesizing hexyn-3-ol-1 (which corresponds to 1-Hexyn-3-ol):

Formation of Ethylacetylene Magnesium Halide

- React two moles of methyl magnesium halide (a Grignard reagent) with one mole of propargyl chloride.

- This forms ethylacetylene magnesium halide as an intermediate.

- Reaction temperature: maintained between -10°C and +40°C, often at 0°C for optimal yield.

- Reaction time: short, typically under 1 hour after addition.

Addition Reaction with Ethylene Oxide

- The ethylacetylene magnesium halide intermediate is reacted with ethylene oxide.

- Amount of ethylene oxide: 0.5 to 1 mole per mole of methyl magnesium halide used.

- This forms a halogenomagnesium salt of hexyn-3-ol-1.

- Reaction temperature: maintained between -10°C and +40°C.

-

- The halogenomagnesium salt is hydrolyzed by dropping the reaction mixture into an aqueous ammonium chloride solution.

- The organic phase is separated and distilled to isolate hexyn-3-ol-1.

Advantages and Yields

- The method uses less expensive raw materials (propargyl chloride derived from propargyl alcohol).

- Reactions occur at mild temperatures and short times, avoiding high temperatures and long stirring times of older methods.

- Yields reported range from 54% to 60%, depending on the methyl magnesium halide halogen (chloride, bromide, iodide) and reaction temperature variations.

- The process is scalable and economical for industrial production.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1. Formation of Mg intermediate | 2 mol methyl magnesium halide + 1 mol propargyl chloride | 0 to +10 | ~1 hour | — |

| 2. Addition to ethylene oxide | 0.5–1 mol ethylene oxide per mol methyl magnesium halide | -10 to +40 | Short (minutes) | — |

| 3. Hydrolysis | Aqueous ammonium chloride solution | Ambient | Minutes | — |

| Overall yield | — | — | — | 54–60 |

Alternative Synthetic Routes and Laboratory Methods

Alkynylation of Carbonyl Compounds

- Reaction of 1-pentyne or propargyl alcohol derivatives with formaldehyde or other aldehydes under strongly basic conditions (e.g., sodium amide) can yield 1-Hexyn-3-ol.

- These methods require inert atmosphere (argon or nitrogen) to avoid oxidation.

- Characterization by NMR and IR confirms the presence of the triple bond and hydroxyl group.

Selective Catalytic Hydrogenation

- Industrially, 3-Hexyn-1-ol can be produced by selective hydrogenation of 3-Hexyne using palladium or Lindlar catalysts.

- This method is useful for obtaining stereoselective cis-hexen-3-ol derivatives from the hexynol intermediate.

- Control of hydrogenation conditions is critical to prevent over-reduction.

Research Outcomes and Practical Notes

- The described Grignard-based method (US4026954A) is superior to older methods using sodium salts of ethylacetylene or 1,2-butadiene starting materials, which require harsh conditions (liquid ammonia solvent, high temperature, long reaction times) and give lower yields (~50% or less).

- Propargyl chloride is readily prepared from propargyl alcohol (which itself is derived from acetylene and formaldehyde), making the process cost-effective.

- Reaction temperatures are mild, typically between -10°C and +40°C, facilitating safer and more controlled synthesis.

- Hydrolysis step using aqueous ammonium chloride ensures clean conversion to the alcohol product.

- The product is purified by distillation from the organic phase after hydrolysis.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard reaction with propargyl chloride (Patent US4026954A) | Propargyl chloride, methyl magnesium halide, ethylene oxide | -10 to +40°C, aqueous NH4Cl hydrolysis | 54–60 | Economical, mild conditions, scalable |

| Alkynylation of aldehydes | 1-Pentyne, formaldehyde, strong base | Inert atmosphere, strong base (NaNH2) | Variable | Lab-scale, requires inert atmosphere |

| Selective catalytic hydrogenation | 3-Hexyne | Pd or Lindlar catalyst, H2 gas | High | Used for downstream stereoselective synthesis |

Chemical Reactions Analysis

Types of Reactions: (S)-1-Hexyn-3-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The alkyne group can be reduced to an alkene or an alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are employed for selective reduction.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of 1-hexyn-3-one or 1-hexyn-3-al.

Reduction: Formation of 1-hexen-3-ol or hexane-3-ol.

Substitution: Formation of various substituted hexynes depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

(S)-1-Hexyn-3-OL has the molecular formula C₆H₁₀O and features both a carbon-carbon triple bond (alkyne) and a hydroxyl group (-OH). Its unique structure imparts distinctive reactivity, making it a valuable intermediate in organic synthesis. The stereochemistry of this compound is characterized by its (S) configuration, which influences its biological activity and interactions.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including hydrogenation and oxidation, allows it to be transformed into other valuable compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Products | Notes |

|---|---|---|

| Hydrogenation | (Z)-3-Hexen-1-ol | Selective hydrogenation is a focus area for maximizing yields. |

| Oxidation | Aldehydes, carboxylic acids | Useful for synthesizing functionalized compounds. |

| Substitution | Various substituted alkenes | Provides pathways to diverse chemical derivatives. |

Research has highlighted the antimicrobial and antifungal properties of this compound. Studies have shown its effectiveness against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial effects of this compound against Staphylococcus aureus using disk diffusion methods. The results indicated that at concentrations as low as 16 µg/mL, the compound significantly inhibited bacterial growth.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Potential Therapeutic Applications

The compound is being investigated for its potential role in developing new therapeutic agents due to its biological activities. Its interactions with cellular membranes may disrupt essential metabolic pathways in microbial cells.

Case Study: Antifungal Properties

In a study focused on clinical isolates of Candida species, this compound demonstrated fungicidal properties at higher concentrations, suggesting its potential as a novel antifungal treatment option.

Environmental and Ecological Significance

This compound has been identified as a volatile organic compound emitted by plants during stress or mechanical injury. This emission plays a role in plant defense mechanisms by deterring herbivores and attracting natural predators.

Case Study: Green Tea Aroma

A study on green tea revealed that cis-3-Hexen-1-ol, a product derived from this compound, contributes significantly to the characteristic aroma of fresh tea leaves when leaves are damaged.

Mechanism of Action

The mechanism of action of (S)-1-Hexyn-3-OL depends on its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Properties:

Structural Analogues: Hexynols and Hexenols

A. 3-Hexyn-1-ol (CAS: 1002-28-4)

- Structure : Primary alcohol with a triple bond at C3 (vs. secondary alcohol in (S)-1-Hexyn-3-OL).

- Molecular Formula : C₆H₁₀O (same as this compound) .

- Boiling Point : 140–141°C (higher due to primary alcohol’s stronger intermolecular forces).

- Applications: Limited data, but likely used in organic synthesis for alkyne-based reactions.

B. (Z)-3-Hexen-1-ol (Leaf Alcohol, CAS: 928-96-1)

- Structure : Primary alcohol with a double bond at C3 (cis configuration).

- Molecular Formula : C₆H₁₂O .

- Boiling Point : ~156°C (estimated) .

- Applications : Widely used in fragrances and flavorings due to its fresh, grassy odor .

C. 1-Octen-3-ol (CAS: 3391-86-4)

- Structure : Secondary alcohol with a double bond at C1 (unsaturated 8-carbon chain).

- Molecular Formula : C₈H₁₆O .

- Boiling Point : 175°C .

- Applications : Key component in mushroom aromas and food flavorings .

Physical and Chemical Properties Comparison

Key Observations:

- Boiling Points : Increase with chain length (1-Octen-3-ol > (Z)-3-Hexen-1-ol > 3-Hexyn-1-ol > this compound).

- Density : All compounds have similar densities (~0.84–0.9 g/mL), typical for liquid alcohols.

- Solubility: this compound and 3-Hexyn-1-ol are less polar due to the alkyne group, reducing water solubility compared to hexenols .

Reactivity and Functional Group Influence

- Alkyne vs. Alkene Reactivity: this compound: Terminal alkynes undergo oxidative coupling, hydration to ketones, and nucleophilic additions . (Z)-3-Hexen-1-ol: Double bonds participate in hydrogenation, epoxidation, and ozonolysis .

- Alcohol Position :

- Secondary alcohols (e.g., this compound) are less acidic than primary alcohols (e.g., 3-Hexyn-1-ol) but more reactive in esterification .

Biological Activity

(S)-1-Hexyn-3-OL, also known as 1-Hexyne-3-ol, is a compound with a unique structure characterized by a terminal alkyne and a hydroxyl functional group. Its molecular formula is C₆H₁₀O, and it has garnered attention for its potential biological activities, including antimicrobial properties and roles in various biochemical pathways.

- Molecular Weight: 98.143 g/mol

- CAS Number: 105-31-7

- IUPAC Name: this compound

- Structure: The compound features a hydroxyl (-OH) group attached to the third carbon of a six-carbon chain with a triple bond at the first position.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study analyzing volatile metabolites released by Staphylococcus aureus demonstrated that compounds similar to this compound could inhibit the growth of both gram-positive and gram-negative bacteria. The study highlighted its antifungal properties as well, suggesting a broad-spectrum efficacy against various pathogens .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 28 | 12.5 mg/mL |

| Escherichia coli | 31 | 12.5 mg/mL |

| Candida albicans | 25 | 15 mg/mL |

The antimicrobial activity of this compound may be attributed to its ability to disrupt cell membrane integrity and inhibit essential cellular processes. The presence of the alkyne group is believed to contribute to its reactivity with microbial cell components, leading to cell lysis or dysfunction.

Case Studies

-

Antibacterial Efficacy in Phytochemical Screening

A study on the antibacterial efficacy of extracts from Centaurea senegalensis revealed that acetylenic compounds, including derivatives of this compound, exhibited significant antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The findings suggested that these compounds could be potential candidates for developing new antibacterial agents. -

Impact on Green Tea Aroma

Another research focused on the effects of cis-3-Hexen-1-ol, closely related to this compound, on the aroma profile of green tea. It was found that specific concentrations significantly enhanced the overall aroma, indicating its potential application in food chemistry and flavor enhancement .

Research Findings

Recent studies have provided insights into the synthesis and application of this compound:

- Synthesis Methods: Various catalytic methods have been explored to synthesize this compound efficiently, with high yields reported under optimized conditions .

- Biochemical Pathways: Investigations into the role of this compound in metabolic pathways suggest it may act as an intermediate in synthesizing other bioactive compounds.

Q & A

Basic: What are the recommended methods for synthesizing enantiomerically pure (S)-1-Hexyn-3-OL?

Methodological Answer:

Enantioselective synthesis typically involves catalytic asymmetric alkynylation or kinetic resolution. Key steps include:

- Catalytic Asymmetric Addition: Use chiral ligands (e.g., bisoxazoline-Cu complexes) to induce stereocontrol during propargylation of ketones.

- Chiral Chromatography: Separate enantiomers using high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns).

- Purification: Confirm enantiomeric purity via polarimetry or chiral GC-MS.

Supporting Data:

| Parameter | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O | |

| Key Chiral Centers | C3 (S-configuration) | |

| Typical Yield | 70-85% (asymmetric routes) |

Basic: How should researchers characterize this compound’s structural and optical properties?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy: Analyze H and C NMR to confirm alkynol structure (e.g., δ ~2.5 ppm for acetylenic proton) .

- IR Spectroscopy: Identify O-H (~3300 cm⁻¹) and C≡C (~2100 cm⁻¹) stretches .

- Optical Rotation: Measure specific rotation ([α]) in polar solvents (e.g., ethanol) to verify enantiomeric excess .

Critical Consideration:

Calibrate instruments using racemic standards to avoid artifacts in optical measurements.

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Adhere to OSHA and GHS guidelines:

- Ventilation: Use fume hoods to prevent vapor inhalation (flash point: 118°C) .

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Storage: Keep in sealed containers under inert gas (e.g., N₂) at 2-8°C to prevent oxidation .

Emergency Response:

For eye exposure, rinse with water for 15+ minutes and seek medical evaluation .

Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

Methodological Answer:

Address discrepancies through iterative validation:

Re-examine Computational Models: Ensure density functional theory (DFT) calculations use appropriate basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent corrections .

Experimental Replication: Control variables (e.g., humidity, catalyst loading) that may alter reaction kinetics .

Data Triangulation: Cross-validate results using multiple techniques (e.g., kinetic isotope effects, Hammett plots) .

Case Study:

A 2023 study resolved conflicting nucleophilicity trends by incorporating solvent polarity effects in DFT simulations, aligning with experimental kinetics .

Advanced: What strategies optimize chiral resolution of this compound from racemic mixtures?

Methodological Answer:

Optimize separation using:

- Dynamic Kinetic Resolution (DKR): Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in situ racemization .

- Enantioselective Crystallization: Use chiral co-crystallizing agents (e.g., tartaric acid derivatives) to enhance selectivity.

- Analytical Validation: Monitor resolution efficiency via chiral HPLC with UV/ECD detection .

Key Parameters:

| Technique | Resolution Factor (Rₛ) | Reference |

|---|---|---|

| Chiral HPLC | ≥1.5 | |

| DKR Efficiency | 80-92% ee |

Advanced: How should researchers design experiments to investigate this compound’s role in asymmetric catalysis?

Methodological Answer:

Adopt a factorial design approach:

Variable Screening: Test solvent polarity, temperature, and ligand-metal ratios.

Mechanistic Probes: Use deuterium labeling to track proton transfer steps in alkynylation reactions .

In Situ Monitoring: Employ Raman spectroscopy to observe intermediate species during catalysis .

Data Interpretation Tip:

Compare turnover frequencies (TOF) and enantioselectivity (% ee) across conditions to identify rate-limiting steps .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer:

Challenges include co-elution in chromatography and false-positive signals. Solutions:

- GC-MS with Derivatization: Convert impurities to volatile derivatives (e.g., silylation) for better separation .

- Mass Spectrometry Imaging (MSI): Map spatial distribution of impurities in solid-state samples .

- Standard Addition Method: Spike samples with known impurities to calibrate detection limits .

Validation Requirement:

Report limits of detection (LOD) and quantification (LOQ) for all impurities (e.g., <0.1% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.